Cinnamylamine

Description

The exact mass of the compound this compound is 133.089149355 g/mol and the complexity rating of the compound is 101. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

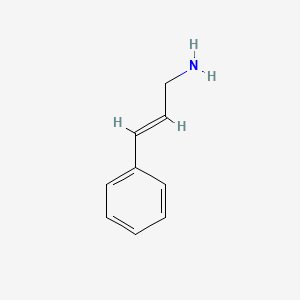

(E)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFNSMYPSHCBK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-60-8, 4360-51-4 | |

| Record name | Cinnamylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamylamine from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cinnamylamine (B1233655) from cinnamaldehyde (B126680). This compound is a valuable primary amine that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This document details both classical chemical methods and modern biocatalytic approaches, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthesis strategy.

Chemical Synthesis Routes

The conversion of cinnamaldehyde to this compound is most commonly achieved through reductive amination. This process involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the target amine.

Direct Reductive Amination with Hydride Reagents

Direct reductive amination, or reductive alkylation, is a highly efficient one-pot method.[1] The reaction combines the carbonyl compound (cinnamaldehyde), the amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in a single step.[1] The key is the use of a reducing agent that selectively reduces the iminium ion intermediate faster than the starting aldehyde.

The general mechanism involves the initial formation of a Schiff base (imine), which is then reduced by a hydride agent.

Caption: General pathway for reductive amination of cinnamaldehyde.

Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation.[2] While NaBH₄ can also reduce the starting aldehyde, reaction conditions can be optimized to favor imine reduction.[2][3] NaBH₃CN is milder and more selective for the iminium ion, especially under weakly acidic conditions that favor imine formation.[4]

Experimental Protocol: Reductive Amination using NaBH₄ and a Cation Exchange Resin

This protocol is adapted from a procedure for the reductive amination of cinnamaldehyde with anilines, which can be modified for the synthesis of primary this compound by using an ammonia source.[5]

-

Reaction Setup: In a round-bottom flask, add cinnamaldehyde (1 mmol) and a cation exchange resin (e.g., DOWEX(R)50WX8, 0.5 g) to a suitable solvent like tetrahydrofuran (B95107) (THF, 3 mL).

-

Amine Addition: Add the amine source. For primary amine synthesis, a source of ammonia like ammonium acetate (B1210297) can be used. For secondary amines, a primary amine like aniline (B41778) (1 mmol) is added.[5]

-

Stirring: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The resin acts as a catalyst for this step.[5]

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1 mmol) to the suspension.

-

Reaction Monitoring: Continue stirring at room temperature for 20-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the resin. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify further by column chromatography if necessary.

Caption: Experimental workflow for reductive amination using NaBH4.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Amine Source | Reducing Agent / Catalyst | Solvent | Time | Yield (%) | Reference |

| Reductive Amination | Aniline | NaBH₄ / DOWEX Resin | THF | 20 min | 91% | [5] |

| Reductive Amination | 4-Methylaniline | NaBH₄ / DOWEX Resin | THF | 20 min | 90% | [5] |

| Reductive Amination | Aniline | NaBH₄ / Wet Carbon-Based Solid Acid | Solvent-free | 5 min | 99% (for imine reduction) | [6] |

| Leuckart Reaction | Ammonium Formate (B1220265) | Ammonium Formate | None | High Temp | Variable | [7] |

Note: Yields are for the synthesis of N-substituted cinnamylamines as detailed in the cited literature.

Leuckart-Wallach Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes or ketones using ammonium formate or formamide (B127407) as both the nitrogen donor and the reducing agent.[7][8] The reaction requires high temperatures (typically 120-165 °C) and proceeds via an N-formyl amide intermediate, which must be hydrolyzed in a separate step to yield the final amine.[7][9]

Caption: Leuckart reaction pathway for this compound synthesis.

While historically significant, the harsh reaction conditions and the need for a final hydrolysis step make it less favorable compared to modern methods using hydride reagents.[10]

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, ω-transaminase (ω-TA) enzymes are particularly effective. These enzymes catalyze the transfer of an amino group from an amino donor to the carbonyl group of cinnamaldehyde.[11]

This approach avoids harsh reaction conditions, metal catalysts, and environmental pollution associated with some chemical methods.[11]

Whole-Cell Biocatalysis using Engineered E. coli

Recent research has focused on developing engineered strains of Escherichia coli to produce this compound.[12][13] In one strategy, a gene encoding a highly active ω-transaminase from Chromobacterium violaceum (Cv-ωTA) is expressed in E. coli.[11] The whole-cell system then converts externally supplied cinnamaldehyde into this compound.

A significant challenge is the presence of endogenous alcohol dehydrogenases in E. coli, which can reduce cinnamaldehyde to the byproduct cinnamyl alcohol.[11] This is often addressed by using "RARE" (reduced aromatic aldehyde reduction) strains of E. coli, where several reductase genes have been knocked out.[11]

Caption: Biocatalytic conversion of cinnamaldehyde via ω-transaminase.

Experimental Protocol: General Biocatalytic Conversion

This protocol provides a generalized workflow based on published studies.[12][13]

-

Strain Cultivation: Grow the engineered E. coli strain (expressing an ω-transaminase) in a suitable medium (e.g., LB medium with glucose) at 37 °C until it reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction: Induce expression of the transaminase enzyme by adding an inducer like IPTG and continue cultivation at a lower temperature (e.g., 18-25 °C) for several hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer).

-

Biotransformation: Resuspend the cell pellet in a reaction buffer containing the amino donor (e.g., L-alanine), a cofactor (pyridoxal phosphate, PLP), and cinnamaldehyde.

-

Reaction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 4-24 hours).

-

Analysis: Monitor the production of this compound and the consumption of cinnamaldehyde using High-Performance Liquid Chromatography (HPLC).[12]

Table 2: Comparison of Biocatalytic Synthesis Methods

| Enzyme Source | Host Strain | Substrate | Time | Yield (%) / Titer (g/L) | Reference |

| ω-Transaminase (Cv-ωTA) | E. coli (RARE) | Cinnamaldehyde | 4 h | 6.45 mg/L | [11] |

| ω-Transaminase (OATA) | E. coli | Cinnamic Acid | - | 90% (1.2 g/L) | [13] |

| ω-Transaminase (Cv-ωTA) | E. coli | Cinnamic Acid | 4 h | 88.56 mg/L (mutant) | [11] |

Note: Some studies use cinnamic acid as a precursor, which is first converted to cinnamaldehyde in situ before the transamination step.[11][13] This integrated pathway can improve overall yield by controlling the concentration of the potentially toxic cinnamaldehyde intermediate.[13]

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cinnamaldehyde with nabh4 reaction | Filo [askfilo.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. redalyc.org [redalyc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Construction and yield optimization of a this compound biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic improvement of this compound production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of Cinnamylamine in Nature: A Technical Guide to its Biosynthetic Origins and Related Analogues

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of cinnamylamine (B1233655) and its analogues. Despite significant interest in its pharmacological potential, evidence for the natural occurrence of this compound remains scarce. This document synthesizes the current scientific understanding of its biosynthetic pathway, the prevalence of its precursors and complex analogues in the plant kingdom, and analytical methodologies for their study.

Introduction: The Phenylpropanoid Pathway as the Origin

This compound, a primary amine, is structurally derived from cinnamic acid, a central intermediate in the phenylpropanoid pathway.[1][2][3][4] This major plant secondary metabolic pathway gives rise to a vast array of natural products, including lignins, flavonoids, and coumarins, which are crucial for plant development and defense.[1][2][3][4] The biosynthesis of these compounds starts from the amino acid phenylalanine.[1][3] While the enzymatic steps leading to cinnamaldehyde (B126680), the direct precursor to this compound, are well-established in plants, the final conversion to this compound has not been documented in natural systems.[5] However, this conversion has been successfully engineered in microbial systems, demonstrating its biochemical feasibility.[5]

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound is theorized to proceed via the general phenylpropanoid pathway, followed by a final transamination step. The key reactions are outlined below.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway lead to the formation of cinnamoyl-CoA, a key metabolic intermediate.

Caption: General Phenylpropanoid Pathway to Cinnamoyl-CoA.

Hypothetical and Engineered Biosynthesis of this compound

In engineered E. coli, two primary pathways from cinnamic acid have been explored to produce this compound. These pathways highlight the potential enzymatic steps that could, in theory, occur in nature.

Caption: Engineered Biosynthetic Pathways to this compound.

Natural Occurrence of this compound Analogues and Precursors

While this compound is not reported as a naturally occurring compound, several of its precursors and more complex analogues are found in various plant species.

Cinnamaldehyde

Cinnamaldehyde is a major bioactive component of cinnamon essential oil, which is extracted from the bark, leaves, and twigs of various Cinnamomum species.[5]

| Compound | Plant Source | Plant Part | Concentration | Reference |

| Cinnamaldehyde | Cinnamomum cassia | Bark | Variable, major component of essential oil | [5] |

| Cinnamaldehyde | Cinnamomum zeylanicum | Bark | Variable, major component of essential oil | [5] |

Cinnamoylamides

A variety of amides formed between cinnamic acid derivatives and amines like tyramine (B21549) and putrescine are found in several plant families, most notably Piperaceae.

| Compound | Plant Source | Reference |

| N-trans-Cinnamoyltyramine | Piper nigrum | [6] |

| N-trans-Feruloyltyramine | Piper nigrum | [6] |

Phenylpropylamines in Ephedra

The genus Ephedra is known to produce a variety of phenylpropylamines, which are structurally related to this compound but have a saturated propyl chain. The total alkaloid content in dried Herba Ephedra can range from 1% to 6%.[1]

| Compound | Plant Source | Total Alkaloid Content (dry weight) | Reference |

| Ephedrine (B3423809) & Pseudoephedrine | Ephedra sinica | 1-6% | [1] |

| Ephedrine & Pseudoephedrine | Ephedra distachya | 1-6% | [1] |

| Ephedrine & Pseudoephedrine | Ephedra monosperma | 34.7 mg/g | [2][7] |

| Ephedrine & Pseudoephedrine | Ephedra distachya subsp. helvetica | 20.8 mg/g | [2][7] |

Experimental Protocols

Extraction and Quantification of Ephedrine Alkaloids from Ephedra

This protocol is adapted from methodologies for the analysis of alkaloids in Ephedra species.[7][8][9]

Caption: General workflow for extraction of Ephedra alkaloids.

Protocol:

-

Sample Preparation: Weigh 1.0 g of dried and ground Ephedra plant material.

-

Extraction: Add 20 mL of methanol:water (50:50, v/v) to the sample in a conical tube. Sonicate for 30 minutes and then centrifuge at 4,000 rpm for 30 minutes.[7]

-

Purification: The supernatant can be further purified using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis MCX).[7]

-

Analysis: The purified extract is then analyzed by UPLC-MS/MS or HPLC-DAD for the quantification of ephedrine alkaloids.[7][8]

Analytical Methods for this compound Detection

Although not yet applied to natural products, the methods used for quantifying this compound in engineered microbial cultures are instructive.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer.

-

Detection: UV detector at a wavelength appropriate for the aromatic ring (e.g., 215 nm).

-

Quantification: Based on a standard curve of pure this compound.[5]

Signaling Pathways

Currently, there is no direct evidence of signaling pathways in any organism that are specifically modulated by this compound. However, given its structural similarity to other biogenic amines, it is plausible that it could interact with receptors and enzymes involved in neurotransmission or other signaling cascades. The pharmacological effects of cinnamaldehyde have been studied, and it is known to impact pathways such as NF-κB.[5] Further research is needed to determine if this compound has similar or distinct biological activities.

Conclusion

The natural occurrence of this compound remains an open question in natural products chemistry. While its biosynthetic precursors and complex analogues are well-documented in the plant kingdom, direct evidence for the presence of this compound is lacking. The biosynthetic pathways established in engineered microorganisms provide a roadmap for future investigations into its potential natural sources. Further exploration of a wider range of plant, fungal, and marine organisms using sensitive analytical techniques may yet reveal the presence of this elusive compound in nature. This guide provides a foundational understanding of the current state of knowledge and the methodologies that will be crucial for such discoveries.

References

- 1. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Phenylpropanoid pathway in plants and its role in response to heavy metal stress: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 6. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. Determination of ephedrine alkaloids in Ephedra natural products using HPLC on a pentafluorophenylpropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A systematic approach to quantitation of ephedra alkaloids in natural health products - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamylamine: A Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), systematically known as (E)-3-phenylprop-2-en-1-amine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number for the most common isomer of this compound, its detailed safety profile, and essential handling protocols pertinent to a research and development setting.

Chemical Identification and Properties

The most frequently encountered isomer of this compound is the trans or (E) isomer.

Table 1: Chemical Identification of (E)-Cinnamylamine

| Identifier | Value |

| Chemical Name | (E)-3-Phenylprop-2-en-1-amine |

| Synonyms | trans-Cinnamylamine, (E)-3-Phenylallylamine |

| CAS Number | 4335-60-8[1][2][3] |

| Molecular Formula | C₉H₁₁N[2][3] |

| Molecular Weight | 133.19 g/mol [2][3] |

Table 2: Physical and Chemical Properties of (E)-Cinnamylamine

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| XLogP3 | 1.7 |

Safety and Hazard Information

The following tables summarize the known hazard classifications and safety precautions for this compound. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified | - |

| Skin Corrosion/Irritation | Not Classified | - |

| Serious Eye Damage/Eye Irritation | Not Classified | - |

| Specific Target Organ Toxicity | - | The toxicological properties have not been thoroughly investigated. |

Table 4: Precautionary Statements

| Type | Code | Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A standard laboratory coat should be worn. Ensure full skin coverage.

2. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

An eyewash station and a safety shower must be readily accessible.

3. Storage Conditions:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C in a refrigerator.[2]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Spill Management

In the event of a this compound spill, the following protocol should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

-

Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

Chemical waste must be disposed of responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Containerize: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge this compound or its containers into drains or the environment.

Signaling Pathway and Biological Relevance

This compound derivatives have been investigated for their biological activity, notably as inhibitors of monoamine oxidase (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is utilized in the treatment of depression and other neurological disorders.

The following diagram illustrates the basic principle of MAO inhibition.

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Conclusion

This technical guide provides essential information regarding the CAS number, safety, handling, and biological relevance of this compound for professionals in research and drug development. Adherence to the outlined safety protocols is paramount to mitigate risks associated with the handling and use of this compound. While the full toxicological profile of this compound is not yet exhaustively characterized, the information provided herein serves as a critical foundation for its safe and effective utilization in a laboratory setting.

References

The Discovery and History of Cinnamylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamylamine (B1233655), a primary amine featuring a phenylpropene backbone, has emerged as a significant scaffold in medicinal chemistry and materials science. Derived from the naturally occurring compound cinnamaldehyde (B126680), its history is intertwined with the development of synthetic organic chemistry, particularly in the realm of reductive amination. While the precise initial synthesis of this compound is not definitively documented in readily available literature, its conceptualization and practical synthesis are a direct extension of early 20th-century research into the reactions of aldehydes with ammonia (B1221849) and subsequent reduction methods. This technical guide provides a comprehensive overview of the historical context, synthesis methodologies, physicochemical properties, and biological significance of this compound. It details key experimental protocols for its preparation and explores the signaling pathways influenced by its derivatives, offering a valuable resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey to this compound begins with its aromatic precursor, cinnamaldehyde. First isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, and later synthesized in a laboratory setting by Luigi Chiozza in 1854, cinnamaldehyde became a readily available starting material for organic chemists.

The conceptual basis for the synthesis of this compound lies in the reaction of an aldehyde with an amine (or ammonia) to form an imine, followed by reduction to the corresponding amine. This process, known as reductive amination, is a cornerstone of amine synthesis. Early 20th-century chemical literature, such as a 1914 German text, describes the reaction of cinnamaldehyde with ammonia to produce related compounds like γ-Phenyl-n-propylamine, indicating that the fundamental chemistry for producing this compound was understood and practiced during this period.[1]

The history of this compound is therefore not marked by a singular "discovery" but rather by the evolution of synthetic methodologies that made its production efficient and scalable. The development of various reducing agents and catalytic systems throughout the 20th century has significantly advanced the synthesis of this compound and its derivatives.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an aromatic odor.[2] It is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-3-phenylprop-2-en-1-amine | [4] |

| Molecular Formula | C₉H₁₁N | [4] |

| Molecular Weight | 133.19 g/mol | [4] |

| CAS Number | 4335-60-8 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 225 °C | [2] |

| Melting Point | 13 °C | [2] |

| Density | 0.976 g/cm³ | [2] |

| Solubility in water | Slightly soluble | [2][3] |

| Solubility in organic solvents | Soluble in ethanol, acetone | [2][3] |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into chemical and biological methods.

Chemical Synthesis: Reductive Amination

Reductive amination is the most common chemical route to this compound.[5] This one-pot reaction involves the condensation of cinnamaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the primary amine.[5]

This protocol is a generalized procedure based on common laboratory practices for reductive amination.

Materials:

-

Cinnamaldehyde

-

Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Solvent (e.g., methanol, ethanol)

-

Acid catalyst (optional, e.g., acetic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve cinnamaldehyde in the chosen solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the ammonia source to the solution. If using a salt like ammonium acetate, it can be added directly. If using aqueous ammonia, it should be added cautiously.

-

If required, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) in portions to control the reaction rate and any potential exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by techniques like TLC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

Biosynthesis

Recent advancements in synthetic biology have enabled the biosynthesis of this compound in engineered microorganisms, such as Escherichia coli.[6] This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[7] The biosynthetic pathway typically involves the conversion of a precursor like cinnamic acid to cinnamaldehyde, followed by a transamination step to yield this compound.[6]

This is a representative protocol based on published studies.

Materials:

-

Engineered E. coli strain expressing a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA).

-

Luria-Bertani (LB) medium and fermentation medium.

-

Inducer (e.g., IPTG).

-

Precursor (e.g., cinnamic acid).

-

Amino donor (e.g., L-alanine).

-

Cofactor (e.g., pyridoxal (B1214274) 5'-phosphate - PLP).

-

Standard equipment for microbial culture and fermentation.

Procedure:

-

Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight.

-

Inoculate the overnight culture into a larger volume of fermentation medium.

-

Grow the culture to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce the expression of the recombinant enzymes by adding an inducer (e.g., IPTG).

-

Continue to culture the cells under inducing conditions for a set period.

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer.

-

To the cell suspension, add the precursor (cinnamic acid), amino donor (L-alanine), and cofactor (PLP).

-

Incubate the reaction mixture under controlled conditions (e.g., specific temperature and shaking).

-

Monitor the production of this compound over time using methods like HPLC.

-

After the reaction, lyse the cells and extract the this compound for purification and analysis.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes or interference with essential metabolic processes.

| Compound/Derivative | Microorganism | MIC/Activity | Reference |

| Cinnamaldehyde | Streptococcus mutans | 1000 µg/mL | [8] |

| Cinnamaldehyde | Candida albicans | 0.312 µl/ml | [9] |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [2] |

| Benzyl cinnamate | S. aureus, S. epidermidis | 537.81 µM | [2] |

| Butyl cinnamate | Candida albicans | 626.62 µM | [2] |

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| trans-Cinnamaldehyde | Jurkat (Leukemia) | 0.057 µM | [10] |

| trans-Cinnamaldehyde | U937 (Lymphoma) | 0.076 µM | [10] |

| Cinnamaldehyde | Hep G2 (Liver Cancer) | 20.21 µM | [10] |

| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | [10] |

| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | 16.9 µg/mL (24h) | [10] |

Neuroprotective Effects

Some studies suggest that this compound and its precursor, cinnamaldehyde, may possess neuroprotective properties. These effects are often linked to their anti-inflammatory and antioxidant activities. For instance, cinnamaldehyde has been shown to have neuroprotective effects in models of traumatic brain injury by reducing inflammation and oxidative stress.[11] In neuronal cell lines, cinnamaldehyde has demonstrated protection against amyloid-β induced toxicity.[12]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. While the direct targets of this compound are not fully elucidated, studies on its precursor, cinnamaldehyde, and other derivatives have provided insights into their mechanisms of action.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. This anti-inflammatory action is a key component of its neuroprotective and potential anticancer effects.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is vital for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Cinnamaldehyde has been reported to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.

Conclusion

This compound, a compound with a rich history rooted in the chemistry of natural products, continues to be a molecule of significant interest. From its early conceptualization through the development of classical organic reactions to modern biosynthetic production methods, the journey of this compound reflects the broader advancements in chemical sciences. Its diverse biological activities, particularly in the realms of antimicrobial and anticancer research, underscore its potential as a versatile scaffold for the design of novel therapeutics. Further investigation into its mechanisms of action and the development of more potent and selective derivatives will undoubtedly pave the way for new applications in medicine and beyond.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Construction and yield optimization of a this compound biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 4335-60-8 [smolecule.com]

- 8. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]

- 9. cjmb.org [cjmb.org]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective Effect of Cinnamaldehyde on Secondary Brain Injury After Traumatic Brain Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Cinnamylamine: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamylamine (B1233655) scaffold, a structural motif derived from naturally occurring compounds, has emerged as a versatile template in medicinal chemistry. Its unique electronic and steric properties, conferred by the α,β-unsaturated chain and the functionalizable aromatic ring, have led to the development of a wide array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives. It aims to serve as a resource for researchers and drug development professionals by detailing experimental protocols, summarizing quantitative biological data, and visualizing key cellular pathways and experimental workflows. The diverse therapeutic potential of this compound derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications, underscores the importance of this scaffold in the ongoing quest for novel therapeutic agents.

Introduction to the this compound Scaffold

This compound and its derivatives are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom. This structural framework is readily accessible through various synthetic routes and is present in a number of natural products. The inherent biological activity of the parent structure, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for drug discovery programs. The cinnamamide (B152044) scaffold, a closely related structure, has also been extensively studied for its therapeutic potential in disorders of the central and peripheral nervous systems, with activities including anticonvulsant, antidepressant, neuroprotective, and anti-inflammatory properties.[2] Research has shown that the biological actions of these compounds are often attributed to the unique properties of the α,β-unsaturated chain and the aromatic ring, which can be functionalized to modulate activity and selectivity.[1]

Synthesis of this compound Derivatives

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications to be introduced. Key methods include reductive amination of cinnamaldehydes, derivatization from cinnamic acids, and palladium-catalyzed reactions.[1]

Reductive Amination of Cinnamaldehydes

A versatile and widely used method for preparing N-substituted cinnamylamines is the reductive amination of cinnamaldehyde (B126680) or its substituted analogs. This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[1]

Derivatization from Cinnamic Acid

Cinnamylamines can also be synthesized from cinnamic acid. This multi-step process typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine to form a cinnamamide. The resulting amide is then reduced to the corresponding this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Biosynthesis

In biological systems, this compound precursors are derived from L-phenylalanine.[3] A series of enzymatic reactions convert L-phenylalanine to cinnamic acid, which is then reduced to cinnamaldehyde. Cinnamaldehyde can then be converted to this compound through the action of enzymes like transaminases.[3]

Pharmacological Applications and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas and presents quantitative data for selected compounds.

Anticancer Activity

This compound derivatives have shown promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [4] |

| Compound 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [4] |

| Compound 2c | U87MG (Glioblastoma) | MTT | ~25 µg/mL | [5] |

| Compound 2c | SHSY-5Y (Neuroblastoma) | MTT | ~25 µg/mL | [5] |

| Compound 3e | U87MG (Glioblastoma) | MTT | ~25 µg/mL | [5] |

| Compound 3e | SHSY-5Y (Neuroblastoma) | MTT | ~25 µg/mL | [5] |

| Compound 2f | NCI60 Panel | GI50 | 2.80 (average) | [1] |

| Compound 2h | NCI60 Panel | GI50 | 1.57 (average) | [1] |

| 16c, 16d, 17a, 17d | Various | MTT | < 10 µg/mL | [6] |

Antimicrobial Activity

The this compound scaffold has been utilized to develop potent antimicrobial agents against a range of bacterial and fungal pathogens.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Butyl Cinnamate (6) | Candida albicans | 626.62 µM | [7] |

| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 µM | [7] |

| Compound 3c | Staphylococcus aureus | 13.67 | [8] |

| Compound 5a | Staphylococcus aureus | 15.63 | [8] |

| Brominated analog 4 | Acinetobacter baumannii | 32 | [9] |

| Di-chlorinated analog 6 | Acinetobacter baumannii | 64 | [9] |

Anti-inflammatory Activity

Several this compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 5e | Nitric Oxide Production | 6.4 | [10] |

| Resveratrol (control) | Nitric Oxide Production | 26.4 | [10] |

Neuroprotective Activity (Enzyme Inhibition)

A key area of investigation for this compound derivatives is in the treatment of neurodegenerative diseases. One of the primary mechanisms explored is the inhibition of monoamine oxidase B (MAO-B).

| Compound | Enzyme | Ki (mM) | Inhibition Type | Reference |

| E-cinnamaldehyde | MAO-B | 0.017 | Competitive | [11] |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A prominent mechanism for the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB signaling pathway. For instance, novel 9-cinnamyl-9H-purine derivatives have been shown to disrupt the interaction between Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), a critical step in the activation of NF-κB.[10][12] This disruption prevents the downstream phosphorylation cascade involving IKK, the phosphorylation and subsequent degradation of IκBα, and ultimately the translocation of the p65 subunit of NF-κB to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[10][13]

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. Construction and yield optimization of a this compound biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Cinnamylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), a primary amine with the chemical formula C₉H₁₁N, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also references data for benzylamine (B48309), a structurally analogous compound, to provide a reasonable estimation of its solubility behavior.

Predicted Solubility Profile

This compound is generally characterized as being more soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and marginally soluble in hydrocarbon-based solvents[1]. The presence of the amine group allows for hydrogen bonding, while the phenyl group contributes to its interaction with non-polar and moderately polar solvents[1].

Quantitative Solubility Data (Analogous Compound: Benzylamine)

As a proxy for this compound, the solubility of benzylamine in various organic solvents is presented below. Given the structural similarity, a comparable solubility pattern can be anticipated for this compound.

| Solvent | Formula | Type | Solubility of Benzylamine |

| Methanol | CH₃OH | Polar Protic | >50 g/100mL[2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3][4][5][6] |

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble[3][6] |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Benzene | C₆H₆ | Non-polar | Soluble[6] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[3][6] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask and Gravimetric Method

This protocol details a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaking incubator or water bath

-

Conical flasks with stoppers

-

Analytical balance (± 0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely stopper the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaking incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Continue drying until a constant weight of the residue (this compound) is achieved.

-

Record the final mass of the evaporation dish containing the dried this compound.

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (g): (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): To calculate this, the density of the solvent at the experimental temperature is required.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in research and development. While specific quantitative data remains sparse, the provided information on its general solubility characteristics, along with data for the analogous compound benzylamine, offers valuable guidance. The detailed experimental protocol for the isothermal shake-flask and gravimetric method provides a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, enabling informed solvent selection and optimization of experimental conditions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical Properties and Bioactivity of Cinnamylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), an organic compound featuring a cinnamyl group attached to an amine, is a versatile scaffold in medicinal chemistry. Derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde (B126680), this compound and its derivatives have garnered significant interest for their broad pharmacological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are often attributed to the unique electronic and steric properties of the α,β-unsaturated chain and the aromatic ring. This guide provides a comprehensive overview of the thermochemical properties, synthesis, and biological activities of this compound, tailored for researchers and professionals in drug development.

Thermochemical Properties of this compound

It is crucial to note that the following data are for related compounds and should be used as estimations for this compound with caution. Computational modeling would be required for more precise theoretical values.

Estimated Physical and Thermochemical Data

The following table summarizes key physical and thermochemical properties of this compound and its structural analogues.

| Property | This compound (C₉H₁₁N) | Phenethylamine (B48288) (C₈H₁₁N) | Allylamine (B125299) (C₃H₅NH₂) |

| Molecular Weight | 133.19 g/mol [1] | 121.18 g/mol [2] | 57.10 g/mol [3] |

| Boiling Point | Not available | 194.5-195.5 °C[1] | 55-58 °C[3] |

| Melting Point | Not available | -60 °C[1] | -88 °C[3] |

| Density | Not available | 0.964 g/mL[1] | 0.763 g/cm³[3] |

| Enthalpy of Vaporization | Not available | Data available[4] | Not available |

| Standard Enthalpy of Formation (Gas) | Not available | Not available | Not available |

| Heat Capacity (Cp) | Not available | Not available | Not available |

Note: The absence of data for this compound highlights a gap in the experimental literature.

Synthesis of this compound

This compound is commonly synthesized via the reductive amination of cinnamaldehyde.[5] This method involves the reaction of cinnamaldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Cinnamaldehyde

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Cinnamaldehyde

-

Ammonium acetate (B1210297)

-

Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (B78521) (for workup)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in methanol. Add ammonium acetate (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Characterization: The product can be further purified by distillation or column chromatography. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The anticancer effects are often linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity and the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.[8] Cinnamaldehyde, a precursor to this compound, has been shown to exert its anticancer effects by inhibiting the PI3K/AKT pathway.[9][10] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells. It is plausible that this compound and its derivatives share a similar mechanism of action.

PI3K/AKT Signaling Pathway Diagram

Antimicrobial Activity

This compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocol: Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive experimental dataset on its thermochemical properties is currently lacking, estimations based on related compounds provide a useful starting point for further investigation. The synthetic routes to this compound are well-established, and its biological activities, particularly the inhibition of the PI3K/AKT pathway, offer a clear direction for future drug discovery and development efforts. This guide provides a foundational resource for researchers to explore the potential of this compound and its derivatives in medicinal chemistry.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Benzeneethanamine [webbook.nist.gov]

- 3. Allylamine - Wikipedia [en.wikipedia.org]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Lab Report on Reductive Amination [art-xy.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cusabio.com [cusabio.com]

- 9. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 10. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Reductive Amination Synthesis of Cinnamylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655) is a valuable primary amine that serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. Reductive amination is a widely employed and efficient method for the preparation of amines from carbonyl compounds. This application note provides a detailed protocol for the synthesis of this compound from cinnamaldehyde (B126680) and an ammonia (B1221849) source via reductive amination using sodium borohydride (B1222165) as the reducing agent. The procedure is characterized by its operational simplicity and the use of readily available reagents, making it suitable for both academic and industrial research settings.

The overall reaction proceeds in two main stages: the initial formation of an imine intermediate from the reaction of cinnamaldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding primary amine, this compound. Careful control of reaction conditions is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Reaction Principle

The synthesis of this compound via reductive amination involves the following key steps:

-

Imine Formation: Cinnamaldehyde reacts with an ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or aqueous ammonia) in a nucleophilic addition-elimination reaction to form the corresponding imine (cinnamylideneamine). This reaction is typically reversible.

-

Reduction: The imine intermediate is then selectively reduced by sodium borohydride (NaBH₄). The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond, which, after workup, yields the final this compound product. The chemoselectivity of sodium borohydride is advantageous as it selectively reduces the imine in the presence of the carbon-carbon double bond in the cinnamyl moiety.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value/Condition | Notes |

| Starting Materials | Cinnamaldehyde, Ammonium Acetate | High purity reagents are recommended. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. |

| Solvent | Methanol (B129727) (MeOH) | Other protic solvents like ethanol (B145695) can also be used. |

| Reactant Molar Ratio | Cinnamaldehyde : Ammonium Acetate : NaBH₄ | A large excess of the ammonia source is crucial to drive the equilibrium towards the primary amine and minimize side reactions. |

| 1 : 10 : 1.5 | ||

| Temperature | 0°C to Room Temperature | The initial addition of NaBH₄ is performed at a lower temperature to control the reaction rate. |

| Reaction Time | 4 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Aqueous basic work-up | To neutralize the reaction mixture and facilitate extraction. |

| Purification | Column Chromatography | To isolate the pure this compound. |

| Expected Yield | 60-75% | Yields can vary based on reaction scale and purity of reagents. |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, J = 15.8 Hz, 1H, =CH), 6.30 (dt, J = 15.8, 6.5 Hz, 1H, =CH), 3.45 (d, J = 6.5 Hz, 2H, CH₂-N), 1.40 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 137.5, 132.0, 128.6, 127.3, 126.2, 129.5, 45.0[1] |

| IR (neat, cm⁻¹) | ν: 3360-3280 (N-H stretch), 3025 (Ar C-H stretch), 1600 (C=C stretch), 965 (trans C-H bend) |

Note: The ¹H NMR data is an estimation based on the analysis of structurally related compounds, as a definitive spectrum for the pure compound was not found in the searched literature.

Experimental Protocols

Materials and Reagents

-

Cinnamaldehyde (98%+)

-

Ammonium Acetate (98%+)

-

Sodium Borohydride (98%+)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Ethyl acetate and Hexane (B92381) for chromatography elution

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer with a cooling bath (ice-water)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure

-

Imine Formation:

-

To a 250 mL round-bottom flask, add cinnamaldehyde (1.0 eq.).

-

Dissolve the cinnamaldehyde in methanol (approx. 5 mL per mmol of cinnamaldehyde).

-

Add ammonium acetate (10.0 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting cinnamaldehyde spot has disappeared (typically 3-5 hours).

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Collect the fractions containing the pure this compound (monitored by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of this compound synthesis.

References

Application Notes and Protocols: Cinnamylamine in Schiff Base Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Schiff bases derived from cinnamylamine (B1233655). This compound serves as a versatile primary amine for the formation of Schiff bases, which have garnered significant interest due to their broad range of pharmacological activities.[1][2] The resulting imine compounds are valuable intermediates in organic synthesis and have shown potential as anticancer, antifungal, and antibacterial agents.[1][2][3]

Applications of this compound-Derived Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. The resulting carbon-nitrogen double bond (azomethine group) is crucial for their biological activity.[1] this compound-derived Schiff bases have demonstrated a variety of therapeutic applications:

-

Antifungal Activity: These compounds have shown potent activity against various fungal strains, including clinically relevant species like Candida, Aspergillus, and Cryptococcus.[2][3] Certain cinnamyl Schiff bases have exhibited minimum inhibitory concentration (MIC) values significantly lower than the standard antifungal drug fluconazole.[3]

-

Anticancer Activity: Schiff bases derived from this compound precursors have been shown to inhibit the growth of various human carcinoma cell lines.[1] Their cytotoxic effects are often dose-dependent, with some compounds displaying IC50 values in the low micromolar range.[1]

-

Antibacterial Activity: Several this compound-related Schiff base derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from studies on this compound and cinnamaldehyde-derived Schiff bases, providing a comparative overview of their synthesis and biological efficacy.

Table 1: Synthesis of Cinnamyl Schiff Bases

| Reactant 1 (Amine) | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Yield (%) | Reference |

| This compound | Various Aldehydes | Microwave irradiation, 2 min | Up to 97 | [2][3] |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Reflux in Ethanol, 1-24h | 86.9 - 98.2 | [1] |

| Benzylamine | Trans-cinnamaldehyde | Reflux in Ethanol with Acetic Acid, 9-12h | Not Specified |

Table 2: Antifungal Activity of Cinnamyl Schiff Bases

| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) | Reference |

| Cinnamyl Schiff Base 1 | Cryptococcus neoformans | 1.33 | 5.2 | [2][3] |

| Cinnamyl Schiff Base 23 | Cryptococcus neoformans | 1.4 | 5.2 | [2][3] |

| Cinnamyl Schiff Base 1 | Cryptococcus gattii | 5.3 | 9.2 | [2][3] |

| Cinnamyl Schiff Base 23 | Cryptococcus gattii | 2.8 | 9.2 | [2][3] |

Table 3: Anticancer Activity of Cinnamaldehyde-Derived Schiff Bases

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Various human carcinoma cell lines | < 18 | [1] |

| 4-[2-bromo-(3-phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Various human carcinoma cell lines | < 18 | [1] |

Table 4: Antibacterial Activity of Cinnamaldehyde-Derived Schiff Bases

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 4-[2-bromo-(3-phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Gram-positive and Gram-negative bacteria | < 250 | [1] |

| 4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Gram-positive and Gram-negative bacteria | < 250 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-derived Schiff bases.

Protocol 1: Synthesis of Cinnamyl Schiff Bases via Microwave Irradiation

This protocol is adapted from a method that has been shown to be highly efficient for the synthesis of cinnamyl Schiff bases.[2][3]

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)

-

Ethanol

-

Microwave synthesizer

Procedure:

-

In a microwave-safe reaction vessel, dissolve equimolar amounts of this compound and the desired aldehyde in a minimal amount of ethanol.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture for 2 minutes at a power and temperature appropriate for the specific reactants (optimization may be required).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized Schiff bases against fungal strains.

Materials:

-

Synthesized cinnamyl Schiff base

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (fungi with medium, no compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.

Materials:

-

Synthesized cinnamyl Schiff base

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare various concentrations of the synthesized Schiff base in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key chemical reaction, experimental workflow, and a potential signaling pathway involved in the action of this compound-derived Schiff bases.

Caption: General reaction for Schiff base formation.

Caption: Experimental workflow for Schiff base synthesis and evaluation.

Caption: Potential anticancer signaling pathway.

References

Synthesis of Novel Cinnamylamine Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals